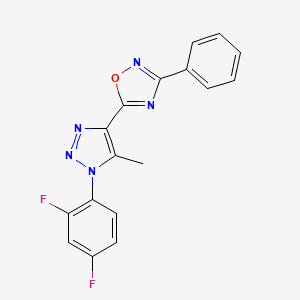

![molecular formula C19H17ClN4O2S2 B3410000 3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895436-40-5](/img/structure/B3410000.png)

3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

説明

The compound “3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring . This class of compounds has gained attention due to their planar and rigid backbone as well as an extended π-conjugated structure .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves several steps. A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Molecular Structure Analysis

The thiazolo[3,2-b][1,2,4]triazole ring system is planar and rigid, with an extended π-conjugated structure . This structure is crucial for its properties and potential applications in fields such as organic electronics .Chemical Reactions Analysis

The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base .将来の方向性

作用機序

Target of Action

The compound, also known as 3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazole class . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

The mode of action of 1,2,4-triazole derivatives is generally attributed to their ability to form hydrogen bonds and dipole interactions with biological receptors . This allows them to bind to and modulate the activity of their targets. The presence of the 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide moiety may enhance these interactions, potentially leading to changes in the activity of the target enzymes or receptors .

Biochemical Pathways

Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple pathways could be impacted. These might include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory effects), and others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazole class of compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effect.

Result of Action

Given its potential pharmacological activities , it could be expected to induce changes consistent with these effects. For instance, if it exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation. If it has antimicrobial activity, it could disrupt the growth or viability of microbial cells.

生化学分析

Biochemical Properties

3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering the phosphorylation states of key signaling molecules . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where enzyme inhibition is beneficial.

Cellular Effects

The effects of 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects are particularly relevant in cancer research, where the compound’s ability to alter cell proliferation and apoptosis pathways could be harnessed for therapeutic purposes.

Molecular Mechanism

At the molecular level, 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression . These findings are crucial for developing therapeutic applications where long-term efficacy is required.

Dosage Effects in Animal Models

In animal models, the effects of 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide vary with dosage . At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including liver toxicity and impaired kidney function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent breakdown. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

特性

IUPAC Name |

3-chloro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-13-4-2-5-14(10-13)18-22-19-24(23-18)16(12-27-19)8-9-21-28(25,26)17-7-3-6-15(20)11-17/h2-7,10-12,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNKPHXLZKEJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409927.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3409931.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3409933.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3409937.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3409941.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409942.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409944.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3409952.png)

![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3409969.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3409971.png)

![2,5-dichloro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409990.png)

![2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409993.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B3410008.png)